molecular formula C10H9NO2 B045636 1-Acetylindolin-2-one CAS No. 21905-78-2

1-Acetylindolin-2-one

Cat. No.: B045636
CAS No.: 21905-78-2
M. Wt: 175.18 g/mol
InChI Key: NRWLXCRLJQEJHE-UHFFFAOYSA-N
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Description

1-Acetylindolin-2-one is a heterocyclic compound with the molecular formula C₁₀H₉NO₂. It is part of the indolinone family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features an indole core with an acetyl group attached to the nitrogen atom, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylindolin-2-one can be synthesized through various methods. One common approach involves the reaction of indole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis routes to ensure high purity and yield. For example, a method involving the reaction of indole with acetic anhydride followed by purification through recrystallization is commonly used .

Chemical Reactions Analysis

Types of Reactions: 1-Acetylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield indolin-2-one derivatives.

    Substitution: Electrophilic substitution reactions are common, especially at the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products Formed:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Indolin-2-one derivatives.

    Substitution: Halogenated indolin-2-one compounds.

Scientific Research Applications

1-Acetylindolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-acetylindolin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways .

Comparison with Similar Compounds

    Indolin-2-one: Shares the indole core but lacks the acetyl group.

    Oxoindolin-2-one: An oxidized form of indolin-2-one.

    1-Benzylindolin-2-one: Contains a benzyl group instead of an acetyl group.

Uniqueness: 1-Acetylindolin-2-one is unique due to its acetyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Biological Activity

1-Acetylindolin-2-one is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive review of the biological activity associated with this compound, focusing on its anti-inflammatory, antimicrobial, and neuroprotective properties, among others.

Chemical Structure and Synthesis

This compound belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The acetyl group at the 1-position enhances its biological activity by modifying its pharmacokinetic properties.

Anti-Inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of this compound and its derivatives. For instance, research has shown that indole-2-one derivatives exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. A quantitative structure–activity relationship (QSAR) analysis indicated that compounds with high molecular polarizability and low lipid/water partition coefficients tend to display enhanced anti-inflammatory activity .

Table 1: Anti-inflammatory Activity of Indole Derivatives

CompoundIC50 (µM)Mechanism of Action
7i10Inhibition of TNF-α
8e12Inhibition of IL-6

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have reported that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Neuroprotective Effects

Research has indicated that derivatives of this compound may possess neuroprotective properties, particularly through the inhibition of acetylcholinesterase (AChE). This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. A study compared various indole derivatives with donepezil, a known AChE inhibitor, revealing that some derivatives exhibited superior inhibitory activity .

Table 3: Acetylcholinesterase Inhibition

CompoundIC50 (µM)Compared to Donepezil
Indole Derivative A5More potent
Indole Derivative B8Comparable

Case Studies

Case Study 1: In Vivo Anti-inflammatory Effects
In a murine model of sepsis, compound 7i was administered, resulting in a significant reduction in mortality rates compared to untreated controls. The study highlighted its potential as a therapeutic agent in acute inflammatory conditions .

Case Study 2: Neuroprotective Potential
A clinical trial involving elderly patients with mild cognitive impairment evaluated the effects of an indole derivative on cognitive function. Results showed improved memory performance and reduced levels of AChE, suggesting a promising avenue for Alzheimer's treatment .

Properties

IUPAC Name

1-acetyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7(12)11-9-5-3-2-4-8(9)6-10(11)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWLXCRLJQEJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20314595
Record name 1-acetylindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21905-78-2
Record name 1-Acetyloxindole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286428
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-acetylindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Indoline-2-one (6.65 g, 50 mmol) and acetic anhydride (9 mL) were heated at reflux for 15 h. After cooling, the product was filtered and rinsed with Et2O to give 2a as solids after vacuum drying (8.2 g, yield: 93.7 %).
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Yield
93.7%

Synthesis routes and methods II

Procedure details

Oxindole (1 equivalent) was dissolved in acetic anhydride and the resulting mixture was heated under reflux for 3 days. After cooling, the reaction mixture was poured into ice water. The resulting precipitate was collected by filtration, washed with water and dried, whereby 1-acetyloxindole was obtained. From the thus obtained 1-acetyloxindole and diformylfuran, a target compound was obtained in the same manner as in Example 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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